![molecular formula C22H27N5O3 B123480 2-(3-Hydroxybutan-2-yl)-4-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-one CAS No. 125272-25-5](/img/structure/B123480.png)
2-(3-Hydroxybutan-2-yl)-4-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-one
Übersicht
Beschreibung
2-(3-Hydroxybutan-2-yl)-4-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is also known as LY404039 and has been studied extensively for its pharmacological properties.
Wirkmechanismus
LY404039 acts as a negative allosteric modulator of the mGluR2 receptor. The compound binds to a site on the receptor that is distinct from the glutamate binding site. This results in a decrease in the activity of the receptor, leading to a reduction in the release of neurotransmitters such as glutamate and GABA.
Biochemische Und Physiologische Effekte
LY404039 has been shown to have various biochemical and physiological effects. The compound has been found to reduce anxiety-like behavior in animal models. It has also been shown to have antidepressant-like effects and can improve cognitive function in certain conditions.
Vorteile Und Einschränkungen Für Laborexperimente
LY404039 has several advantages for lab experiments. It is a highly selective compound that can be used to study the mGluR2 receptor in isolation. However, the compound has poor solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of LY404039. One potential application is in the treatment of addiction. The compound has been shown to reduce drug-seeking behavior in animal models, suggesting that it may be useful in the treatment of substance abuse disorders. Another potential application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has been shown to have neuroprotective effects and may be useful in slowing the progression of these diseases. Finally, further research is needed to understand the long-term effects of LY404039 and its potential for use in clinical settings.
Conclusion:
In conclusion, LY404039 is a promising compound with potential therapeutic applications in the treatment of various neurological disorders. Its selective action on the mGluR2 receptor makes it an attractive target for drug development. Further research is needed to fully understand the compound's mechanism of action and potential clinical applications.
Wissenschaftliche Forschungsanwendungen
LY404039 has been extensively studied for its potential therapeutic applications. It has been found to be a selective antagonist of the metabotropic glutamate receptor subtype 2 (mGluR2). The compound has shown promising results in the treatment of various neurological disorders, including anxiety, depression, and schizophrenia.
Eigenschaften
CAS-Nummer |
125272-25-5 |
|---|---|
Produktname |
2-(3-Hydroxybutan-2-yl)-4-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-one |
Molekularformel |
C22H27N5O3 |
Molekulargewicht |
409.5 g/mol |
IUPAC-Name |
2-(3-hydroxybutan-2-yl)-4-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C22H27N5O3/c1-16(17(2)28)27-22(30)26(15-23-27)20-5-3-18(4-6-20)24-11-13-25(14-12-24)19-7-9-21(29)10-8-19/h3-10,15-17,28-29H,11-14H2,1-2H3 |
InChI-Schlüssel |
NRULIKJPAICJNR-UHFFFAOYSA-N |
SMILES |
CC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)O |
Kanonische SMILES |
CC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)O |
Synonyme |
2,4-Dihydro-2-(2-hydroxy-1-methylpropyl)-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[3.1.0]hexan-3-one, 2-(1-hydroxyethylidene)-6,6-dimethyl-, (1S,5R)-](/img/structure/B123397.png)
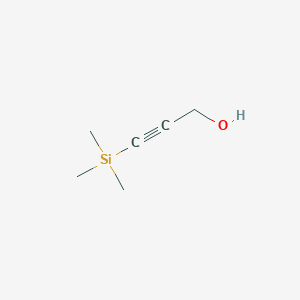
![2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B123399.png)
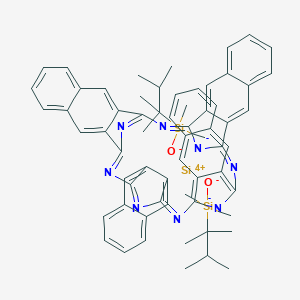
![24-Ethyl-3,7,10,28-tetrahydroxy-14-methoxy-25-methyl-12,18,20-trioxa-25-azaheptacyclo[15.11.1.02,15.04,13.06,11.021,29.022,27]nonacosa-1(28),2(15),3,6(11),13,21(29),22(27),23-octaene-5,26-dione](/img/structure/B123405.png)
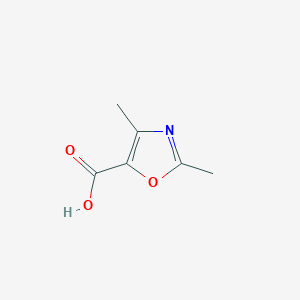
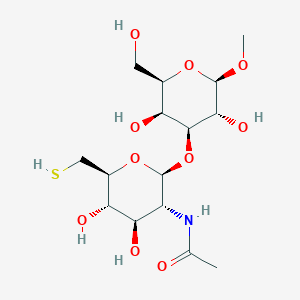
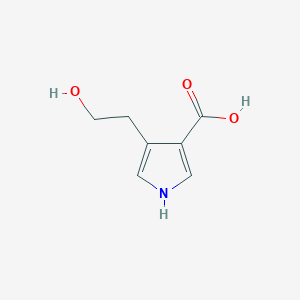
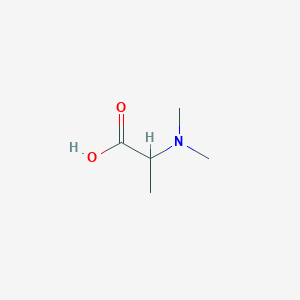
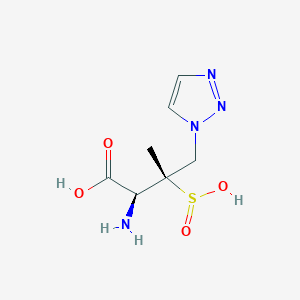
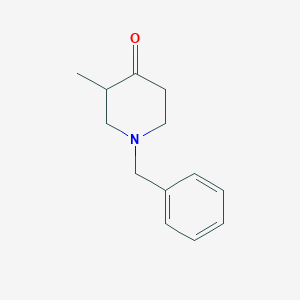
![Octahydro-1H-cyclopenta[b]pyrazine](/img/structure/B123427.png)
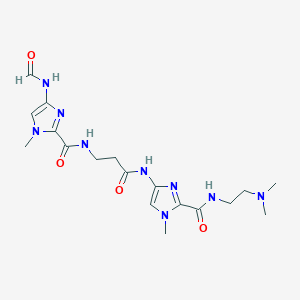
![Methyl 1-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxylate](/img/structure/B123429.png)